1,3,5-Tris(4-methoxyphenyl)benzene
Overview
Description
1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-methoxyphenyl)benzene is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .Physical And Chemical Properties Analysis
1,3,5-Tris(4-methoxyphenyl)benzene has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Sensing and Capture Applications
- Selective Sensing and Capture of Picric Acid : 1,3,5-Tris(4-methoxyphenyl)benzene and its derivatives, such as 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, have been utilized for the highly selective and remarkable fluorescence quenching in the presence of picric acid, demonstrating potential as a fluorescent chemo-sensor. This selectivity is achieved through multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the compound and picric acid (Vishnoi et al., 2015).
Material Synthesis and Properties
Synthesis of Dendrimer Series : A series of 1st tier dendrimers, including derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene, have been reported for their superhydrophobic properties and potential in optical activities, free radical scavenging, and protein binding studies. These properties were investigated using various spectroscopic techniques (Makawana & Singh, 2020).
High Surface Area in Porous Frameworks : The compound has been utilized in creating a thermally stable, high-surface-area framework through hydrogen bonds and π-stacking, indicating potential applications in gas adsorption (Zentner et al., 2015).
Nonlinear Optical Properties : Derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene have been studied for their nonlinear optical properties, suggesting potential applications in optical devices due to significant nonlinear optical behavior (Mostaghni et al., 2022).
Catalysis in Covalent Organic Frameworks : The compound has been used in the construction of crystalline covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency in catalyzing Knoevenagel condensation reactions (Li et al., 2019).
Molecular and Crystal Studies
Molecular and Crystal Structure Analysis : Studies have been conducted on the crystal structures of derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene, exploring their molecular interactions and potential in forming specific crystal structures (Sharutin & Sharutina, 2016).
Synthesis and Antioxidation Mechanism Investigation : Research has been conducted on the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives and their antioxidation behavior, demonstrating better antioxidation ability than common antioxidants (Changqing et al., 2016).
Self-Assembly and Surface Chemistry : The compound's derivatives have been used to study the concentration-dependent self-assembly at solid-liquid interfaces, exploring their potential in engineering organic porous structures (Silly, 2017).
Safety And Hazards
properties
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-methoxyphenyl)benzene | |
CAS RN |
7509-20-8 | |
Record name | 7509-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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